2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is an organic compound with the molecular formula C15H22O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane typically involves the reaction of 4-(2-Propoxyethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced from nucleophilic substitution reactions.
Scientific Research Applications
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of beta-blockers.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring
Mechanism of Action
The mechanism of action of 2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-((4-(2-Isopropoxyethoxy)phenoxy)methyl)oxirane: Similar structure but with an isopropoxy group instead of a propoxy group.
2-((4-(2-Methoxyethoxy)phenoxy)methyl)oxirane: Contains a methoxy group instead of a propoxy group
Uniqueness
2-((4-(2-Propoxyethoxy)phenoxy)methyl)oxirane is unique due to its specific propoxyethoxy substitution, which can influence its reactivity and applications. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its similar counterparts .
Properties
CAS No. |
65653-27-2 |
---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[[4-(2-propoxyethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C14H20O4/c1-2-7-15-8-9-16-12-3-5-13(6-4-12)17-10-14-11-18-14/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
LAOAEHDUNORHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.